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Compound of Interest

Compound Name:
Methyl 6-fluoropyridine-3-

carboxylate

Cat. No.: B072951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 6-fluoropyridine-3-carboxylate, a fluorinated pyridine derivative, is a compound of

increasing interest in medicinal chemistry and drug discovery. Its structural features, particularly

the presence of a fluorine atom on the pyridine ring, can significantly influence its

physicochemical properties, metabolic stability, and biological activity. This technical guide

provides a comprehensive overview of the structure elucidation of Methyl 6-fluoropyridine-3-
carboxylate, detailing the spectroscopic data and experimental protocols necessary for its

unambiguous identification and characterization.

Chemical Structure and Properties
IUPAC Name: Methyl 6-fluoropyridine-3-carboxylate Synonyms: Methyl 6-fluoronicotinate

CAS Number: 1427-06-1 Molecular Formula: C₇H₆FNO₂ Molecular Weight: 155.13 g/mol

Chemical Structure:

Caption: Chemical structure of Methyl 6-fluoropyridine-3-carboxylate.

Spectroscopic Data for Structure Elucidation
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The definitive identification of Methyl 6-fluoropyridine-3-carboxylate relies on a combination

of spectroscopic techniques. Below are the expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules,

providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.8 d ~2.5 H-2

~8.4 dd ~8.0, 2.5 H-4

~7.2 dd ~8.0, 1.0 H-5

~3.9 s - -OCH₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule. The presence of fluorine results in characteristic C-F coupling constants.
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Chemical Shift (δ) ppm C-F Coupling (JCF) Hz Assignment

~165 ~4 C=O

~163 (Large, ~240) C-6

~148 (Small) C-2

~140 (Medium) C-4

~122 (Small) C-3

~112 (Medium) C-5

~53 - -OCH₃

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the direct observation of the fluorine atom.

The chemical shift provides information about the electronic environment of the fluorine atom.

Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz

-60 to -70 m J(F, H-5), J(F, H-4), J(F, H-2)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCH₃)

~1720-1740 Strong C=O stretch (ester)

~1600, ~1470 Medium-Strong C=C and C=N ring stretching

~1250-1300 Strong C-O stretch (ester)

~1100-1200 Strong C-F stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming the elemental composition.

m/z Interpretation

155 [M]⁺ (Molecular ion)

124 [M - OCH₃]⁺

96 [M - COOCH₃]⁺

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality,

reproducible data for structure elucidation.

Synthesis of Methyl 6-fluoropyridine-3-carboxylate
A common route for the synthesis of Methyl 6-fluoropyridine-3-carboxylate involves the

esterification of 6-fluoronicotinic acid.

Materials:

6-fluoronicotinic acid
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Methanol (anhydrous)

Sulfuric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated aqueous solution)

Magnesium sulfate (anhydrous)

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure (Fischer Esterification):

To a solution of 6-fluoronicotinic acid in an excess of anhydrous methanol, slowly add a

catalytic amount of concentrated sulfuric acid under cooling.

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the mixture to room temperature and remove the excess methanol

under reduced pressure.

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography or recrystallization to yield pure Methyl
6-fluoropyridine-3-carboxylate.

Synthesis Workflow

Start Esterification
(6-fluoronicotinic acid + Methanol + Acid catalyst)

Aqueous Workup
(Neutralization & Extraction)

Purification
(Chromatography/Recrystallization)

Structure Characterization
(NMR, IR, MS) End Product
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Click to download full resolution via product page

Caption: A representative workflow for the synthesis and characterization of Methyl 6-
fluoropyridine-3-carboxylate.

NMR Sample Preparation and Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, number of scans, and relaxation delay.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets

for each carbon. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband

probe to the fluorine frequency.

FT-IR Sample Preparation and Analysis
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid

sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively,

for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on

the ATR crystal.

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background

spectrum of the empty sample holder or clean ATR crystal before running the sample.

Mass Spectrometry Analysis
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Analysis: Acquire the mass spectrum, ensuring the mass range is sufficient to observe the

molecular ion and key fragments.

Logical Relationships in Structure Elucidation
The process of structure elucidation is a logical workflow where each piece of spectroscopic

data provides complementary information, leading to the final, confirmed structure.

Structure Elucidation Logic

Mass Spectrometry
(Provides Molecular Weight & Formula)

Proposed Structure

IR Spectroscopy
(Identifies Functional Groups)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

(Reveals Connectivity & Environment)

Confirmed Structure

Consistent Data

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of an organic compound.

Conclusion
The structural elucidation of Methyl 6-fluoropyridine-3-carboxylate is a systematic process

that integrates data from multiple spectroscopic techniques. By following the detailed

experimental protocols and carefully analyzing the resulting ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR,

and mass spectra, researchers can confidently confirm the identity and purity of this important

synthetic building block. This guide provides the necessary framework for scientists in the field

of drug discovery and development to effectively characterize this and similar fluorinated

heterocyclic compounds.
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To cite this document: BenchChem. [Structure Elucidation of Methyl 6-fluoropyridine-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072951#methyl-6-fluoropyridine-3-carboxylate-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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